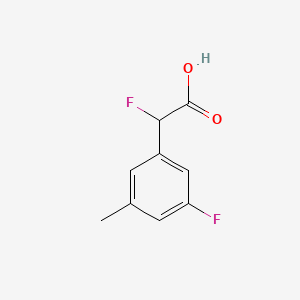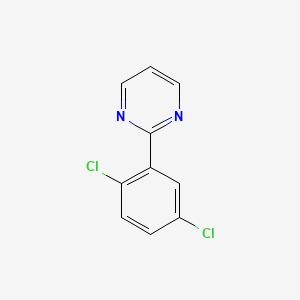
2-(2,5-Dichlorophenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dichlorophenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 2,5-dichlorophenyl group. Pyrimidine derivatives are known for their diverse biological activities and are integral components of many pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichlorophenyl)pyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, 2,5-dichlorophenylboronic acid and 2-chloropyrimidine are commonly used as starting materials . The reaction is carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (like toluene or ethanol) under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 2-(2,5-Dichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrimidines with various functional groups.
- Oxidized or reduced derivatives depending on the reaction conditions .
科学的研究の応用
2-(2,5-Dichlorophenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interfere with nucleic acid synthesis.
Medicine: Explored for its anticancer properties, particularly in targeting specific enzymes and pathways involved in cell proliferation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals .
作用機序
The mechanism of action of 2-(2,5-Dichlorophenyl)pyrimidine involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes and receptors involved in nucleic acid synthesis and cell signaling pathways.
Pathways Involved: The compound can inhibit key enzymes like DNA polymerase and reverse transcriptase, thereby blocking DNA replication and transcription
類似化合物との比較
- 2-(2,4-Dichlorophenyl)pyrimidine
- 2-(3,5-Dichlorophenyl)pyrimidine
- 2-(2,6-Dichlorophenyl)pyrimidine
Comparison:
- Structural Differences: The position of chlorine atoms on the phenyl ring varies among these compounds, leading to differences in their chemical reactivity and biological activity.
- Uniqueness: 2-(2,5-Dichlorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, influencing its interaction with biological targets and its overall efficacy in various applications .
特性
分子式 |
C10H6Cl2N2 |
|---|---|
分子量 |
225.07 g/mol |
IUPAC名 |
2-(2,5-dichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H6Cl2N2/c11-7-2-3-9(12)8(6-7)10-13-4-1-5-14-10/h1-6H |
InChIキー |
OHOYHBZQKDUYIL-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)C2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride](/img/structure/B13086361.png)
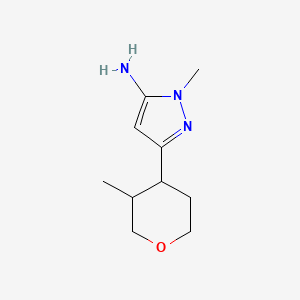
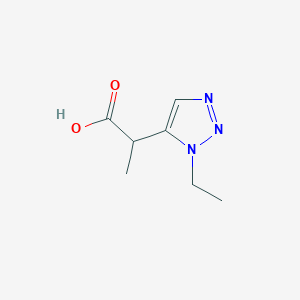
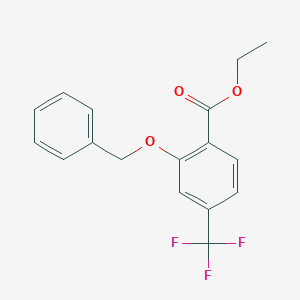
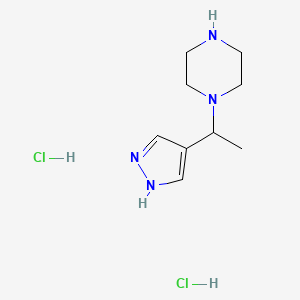


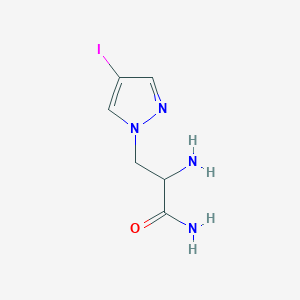


![tert-Butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]-1'-carboxylate](/img/structure/B13086412.png)
